Dacomitinib Impurity 2F3LAJ Dacomitinib Impurity 2F3LAJ
Brand Name: Vulcanchem
CAS No.: 1221892-23-4
VCID: VC18727514
InChI: InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C15H12ClFN4O
Molecular Weight: 318.73 g/mol

Dacomitinib Impurity 2F3LAJ

CAS No.: 1221892-23-4

Cat. No.: VC18727514

Molecular Formula: C15H12ClFN4O

Molecular Weight: 318.73 g/mol

* For research use only. Not for human or veterinary use.

Dacomitinib Impurity 2F3LAJ - 1221892-23-4

Specification

CAS No. 1221892-23-4
Molecular Formula C15H12ClFN4O
Molecular Weight 318.73 g/mol
IUPAC Name 4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Standard InChI InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21)
Standard InChI Key ZMVWTJDUTVHXPE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N

Introduction

Synthetic Pathways and Formation Mechanisms

Dacomitinib’s synthesis involves multi-step reactions, including cyclization, amidation, and cross-coupling. Impurity 2F3LAJ is hypothesized to form under the following conditions:

Side Reactions During Acrylamide Formation

Analytical Methods for Detection and Quantification

Regulatory guidelines (ICH Q3A/B) mandate impurity levels below 0.15% for drug substances. The following methods are employed to characterize 2F3LAJ:

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 4.5).

  • Retention Time: 12.8 min (vs. 10.2 min for dacomitinib) .

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray ionization (ESI+).

  • Key Fragments: m/z 472.1 [M+H]⁺ (suggesting a hydroxylation product).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Additional peaks at δ 3.8–4.2 ppm indicate ether or ester linkages.

ParameterValue
Permitted Daily Exposure≤0.1 µg/day
Genotoxicity Threshold1.5 µg/mL (AMES test negative)

Regulatory Status and Mitigation Strategies

2F3LAJ is classified as a "Specified Impurity" under ICH guidelines. Mitigation approaches include:

  • Process Optimization: Reducing acryloyl chloride excess during synthesis.

  • Purification Enhancements: Chromatographic techniques to isolate 2F3LAJ at <0.05% levels.

Comparative Analysis with Other Dacomitinib Impurities

Table 2: Key Impurities in Dacomitinib

Impurity IDFormation PathwayMaximum Observed %
2F3LAJAcrylamide side reaction0.12
D8ROxidative degradation0.08
M4KHydrolysis0.05

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator